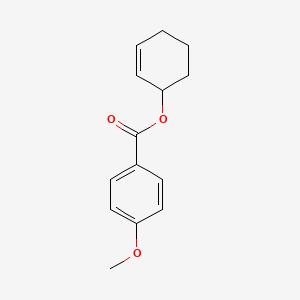

Cyclohex-2-en-1-yl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103437-98-5 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

cyclohex-2-en-1-yl 4-methoxybenzoate |

InChI |

InChI=1S/C14H16O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h3,5,7-10,13H,2,4,6H2,1H3 |

InChI Key |

IUFYTQASIFNALG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohex 2 En 1 Yl 4 Methoxybenzoate and Analogues

Esterification Strategies

Esterification remains a fundamental and widely employed method for the synthesis of esters. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

The most straightforward approach to synthesizing Cyclohex-2-en-1-yl 4-methoxybenzoate (B1229959) is the direct esterification of Cyclohex-2-en-1-ol with 4-Methoxybenzoic acid. This reaction, commonly known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process.

The reaction is typically carried out by refluxing the alcohol and the carboxylic acid with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the formation of the ester, the water formed during the reaction is usually removed, often by azeotropic distillation using a Dean-Stark apparatus.

Table 1: Typical Reaction Conditions for Fischer-Speier Esterification

| Parameter | Condition |

| Reactants | Cyclohex-2-en-1-ol, 4-Methoxybenzoic Acid |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) |

| Solvent | Toluene or Benzene (B151609) (to facilitate azeotropic water removal) |

| Temperature | Reflux |

| Reaction Time | Several hours |

Another well-established method for direct esterification under milder conditions is the Steglich esterification. This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is particularly useful for sensitive substrates.

Table 2: Reagents for Steglich Esterification

| Reagent | Function |

| Cyclohex-2-en-1-ol | Alcohol |

| 4-Methoxybenzoic Acid | Carboxylic Acid |

| DCC or DIC | Coupling Agent |

| DMAP | Catalyst |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

The choice between Fischer-Speier and Steglich esterification often depends on the substrate's sensitivity to strong acids and high temperatures. For a relatively robust substrate like Cyclohex-2-en-1-ol, Fischer esterification can be a cost-effective method, while Steglich esterification offers a milder alternative that can lead to higher yields with fewer side products.

To improve the efficiency and environmental friendliness of benzoate (B1203000) ester synthesis, various catalytic systems have been developed. These enhancements focus on the use of solid acid catalysts, Lewis acids, and other catalytic promoters to facilitate the esterification reaction under milder conditions and with easier work-up procedures.

Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal oxides, offer several advantages over traditional homogeneous acid catalysts. They are easily separable from the reaction mixture, reusable, and often less corrosive. For the synthesis of benzoates, these catalysts can provide high yields and selectivity.

Lewis acid catalysts, including metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃), have also been shown to be effective for esterification. They activate the carboxylic acid towards nucleophilic attack by the alcohol. These reactions can often be carried out under solvent-free conditions or in non-polar solvents.

Table 3: Examples of Enhanced Catalytic Systems for Benzoate Esterification

| Catalyst | Catalyst Type | Advantages |

| Amberlyst-15 | Solid Acid (Ion-Exchange Resin) | Reusable, easy separation, high yields. |

| Zeolite H-ZSM-5 | Solid Acid (Zeolite) | Shape-selective, thermally stable. |

| Bismuth(III) Triflate | Lewis Acid | Highly efficient, tolerant to various functional groups. |

| Zirconium(IV) Chloride | Lewis Acid | Inexpensive, effective under mild conditions. |

These catalytic enhancements provide a range of options to optimize the synthesis of Cyclohex-2-en-1-yl 4-methoxybenzoate and its analogues, allowing for more sustainable and efficient processes.

Oxidative Functionalization Approaches

In recent years, oxidative functionalization reactions have emerged as powerful tools for the direct formation of C-O bonds, bypassing the need for pre-functionalized starting materials. These methods often involve the activation of C-H bonds, offering a more atom-economical route to esters.

A promising alternative for the synthesis of allylic esters is the copper-catalyzed oxidative dehydrogenative carboxylation (ODC) of alkenes. This reaction involves the direct coupling of an alkene with a carboxylic acid in the presence of a copper catalyst and an oxidant. acs.orgnih.gov This approach is particularly attractive as it starts from a hydrocarbon and a carboxylic acid, forming the ester in a single step. rsc.org

The reaction of an unactivated alkane like cyclohexane (B81311) with a benzoic acid in the presence of a copper catalyst and an oxidant can lead to the formation of the corresponding allylic ester. acs.orgnih.gov This process involves the in-situ generation of an alkene intermediate through dehydrogenation, followed by the allylic C-H carboxylation.

Both copper(I) and copper(II) species have been successfully employed as catalysts in oxidative C-H functionalization reactions. researchgate.net Simple copper salts such as CuCl, CuBr, Cu(OAc)₂, and Cu(OTf)₂ are often effective. The choice of the copper precursor and the ligand can influence the efficiency and selectivity of the reaction.

In many catalytic cycles, it is believed that both Cu(I) and Cu(II) oxidation states are involved. For instance, a Cu(I) species might be oxidized to a Cu(II) or even a Cu(III) intermediate during the catalytic cycle. The ligand plays a crucial role in stabilizing the copper center and modulating its reactivity. Bipyridine, phenanthroline, and various nitrogen-based ligands are commonly used in these transformations.

Research has shown that the catalyst's resting state can be a Cu(II)-carboxylate complex. nih.gov The reaction is proposed to proceed through a radical mechanism where a key step is the reaction of an alkyl or allylic radical with the copper-carboxylate complex.

Table 4: Common Copper Catalysts in Oxidative Dehydrogenative Carboxylation

| Catalyst | Oxidation State | Typical Ligands |

| CuCl | Cu(I) | Phenanthroline, Bipyridine |

| CuBr | Cu(I) | None or N-based ligands |

| Cu(OAc)₂ | Cu(II) | None or N-based ligands |

| Cu(OTf)₂ | Cu(II) | Bipyridine |

Peroxide-based oxidants are essential components in many copper-catalyzed C-H functionalization reactions. nih.gov Common examples include di-tert-butyl peroxide (DTBP) and tert-butyl hydroperoxide (TBHP). researchgate.netrsc.org These oxidants serve to generate the active catalytic species and to facilitate the C-H bond cleavage step.

In the presence of a copper catalyst, peroxides can decompose to form reactive radical species, such as the tert-butoxy (B1229062) radical (t-BuO•). This radical is a powerful hydrogen atom abstractor and can initiate the C-H activation process by abstracting a hydrogen atom from the alkane or alkene substrate to form a carbon-centered radical.

The general mechanism is thought to involve the following steps:

Decomposition of the peroxide oxidant to generate a tert-butoxy radical.

Hydrogen atom abstraction from the substrate by the tert-butoxy radical to form an alkyl or allylic radical.

Reaction of the carbon-centered radical with a Cu(II)-carboxylate species to form the allylic ester product and a Cu(I) species.

Re-oxidation of the Cu(I) species by the peroxide to regenerate the active Cu(II) catalyst.

This catalytic cycle allows for the efficient conversion of C-H bonds to C-O bonds, providing a modern and powerful strategy for the synthesis of allylic esters like this compound.

Allylic Oxidation via Organometallic Catalysis for Cyclohexene (B86901) Systems

Organometallic catalysis offers a highly effective means of achieving allylic oxidation of alkenes, transforming sp³ C-H bonds into valuable functional groups. liverpool.ac.uk Copper-based catalysts have been particularly prominent in this area. liverpool.ac.ukresearchgate.net

A powerful protocol for the allylic oxidation of cyclohexene systems involves the use of copper(I) catalysts ligated by N-heterocyclic carbenes (NHCs). liverpool.ac.uk These air-stable and accessible catalysts have demonstrated high efficiency and, crucially, high regioselectivity in the formation of allylic esters. liverpool.ac.uk The system shows excellent tolerance for various sensitive functional groups, making it a versatile tool in organic synthesis. liverpool.ac.uk However, for substrates like unsubstituted or alkyl-substituted cyclohexenes, achieving high selectivity can be challenging, with aryl-substituted variants providing the best results. liverpool.ac.uk

The high regioselectivity observed in the Copper(I)-NHC system is attributed to a distinct reaction mechanism. liverpool.ac.uk The proposed pathway begins with the homolytic cleavage of a perester oxidant (e.g., tert-butyl peracetate) by the Cu(I)-NHC catalyst. liverpool.ac.uk This generates a tert-butoxy radical and a copper(II)-NHC-carboxylate species. liverpool.ac.uk

The tert-butoxy radical then abstracts a hydrogen atom from an allylic position of the cyclohexene substrate. liverpool.ac.uk This step is reversible and leads to the formation of a resonance-stabilized allylic radical. The subsequent reaction of this radical with the copper(II) species results in the formation of the allylic ester product and regenerates the active Cu(I)-NHC catalyst, completing the catalytic cycle. liverpool.ac.uk The unique properties of the Cu(I)-NHC system are credited with steering the reaction towards high regioselectivity, a feat not easily replicated by other common ligand types like bis-oxazolines or pybox ligands. liverpool.ac.uk

Ultrasound-Promoted Acyloxylation of Cyclohexene Derivatives

Sonication has emerged as a valuable technique for promoting and accelerating chemical reactions. A copper-iron-based catalyst, prepared via a low-temperature co-precipitation and sonication method, has shown activity in the acyloxylation of cyclohexene. researchgate.netrsc.org The use of high-energy ultrasound significantly shortens the catalyst preparation time from a week to a single day. researchgate.netrsc.org

The resulting nanocatalyst, when applied to the acyloxylation of cyclohexene under microwave irradiation, facilitates the reaction efficiently. researchgate.netrsc.org This combination of ultrasound for catalyst preparation and microwave irradiation for the reaction itself represents a substantial improvement in terms of reaction time, yield, and cleanliness compared to conventional methods. rsc.org

Multicomponent Reactions (MCRs) for Functionalized Cyclohex-2-ene-1-ol Derivatives

An alternative strategy to direct oxidation involves the synthesis of the precursor alcohol, cyclohex-2-en-1-ol, which can then be esterified. Multicomponent reactions (MCRs) are highly efficient for rapidly constructing complex molecules like functionalized cyclohex-2-ene-1-ol derivatives. nih.govresearchgate.net

A developed MCR involves the in situ generation of 1-acyloxy- or 1-alkoxy-1,3-butadiene derivatives from aldehydes. nih.govresearchgate.net These dienes then undergo a Diels-Alder reaction with electron-deficient dienophiles in toluene. This process provides selective and efficient access to a variety of functionalized cyclohex-2-ene-1-ols in good yields. nih.govresearchgate.net These alcohol products serve as direct precursors for esterification to yield target molecules like this compound.

Derivatization from Precursor Molecules

The most straightforward approach to synthesizing this compound is through the derivatization of its constituent precursors: cyclohex-2-en-1-ol and 4-methoxybenzoic acid (or a reactive derivative thereof).

Cyclohex-2-en-1-ol can be synthesized via several routes, including the enantioselective deprotonation of cyclohexene oxide using chiral lithium amides. researchgate.net Once the alcohol is obtained, it can be reacted with 4-methoxybenzoyl chloride or 4-methoxybenzoic anhydride (B1165640) under basic conditions (e.g., in the presence of pyridine (B92270) or triethylamine) to form the desired ester. This classic esterification reaction is a reliable and high-yielding method for accessing the final product. The 4-methoxybenzoate moiety itself can be derived from commercially available starting materials such as methyl 3-hydroxy-4-methoxybenzoate through established synthetic transformations. nih.govnih.gov

Synthetic Routes from Cyclohex-2-en-1-olresearchgate.netresearchgate.netqub.ac.uk

The synthesis of this compound from Cyclohex-2-en-1-ol typically involves an esterification reaction where the hydroxyl group of the alcohol attacks a carbonyl carbon of a 4-methoxybenzoic acid derivative. This transformation can be achieved through several well-established methods, primarily direct acid-catalyzed esterification or acylation using a more reactive acid derivative.

One common method is the Fischer-Speier esterification. In this approach, Cyclohex-2-en-1-ol is reacted with an excess of 4-methoxybenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium toward the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus. tcu.edu

A more efficient and generally higher-yielding method involves the activation of the carboxylic acid. The most common activation is the conversion of 4-methoxybenzoic acid to its corresponding acid chloride, 4-methoxybenzoyl chloride. Cyclohex-2-en-1-ol is then treated with 4-methoxybenzoyl chloride, usually in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct, preventing it from protonating the starting alcohol and promoting the reaction to completion. This method is often preferred as it is typically faster and irreversible.

| Method | Reagents | Catalyst/Base | Typical Solvent | General Conditions |

| Fischer Esterification | Cyclohex-2-en-1-ol, 4-Methoxybenzoic Acid | Conc. H₂SO₄ or p-TsOH | Toluene, Benzene | Reflux with water removal |

| Acylation | Cyclohex-2-en-1-ol, 4-Methoxybenzoyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temperature |

Functionalization of 4-Methoxybenzoic Acid Precursorsgoogle.com

The successful synthesis via acylation requires the functionalization of 4-methoxybenzoic acid to a more reactive precursor. The primary method for this transformation is the conversion of the carboxylic acid to an acyl chloride. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of Cyclohex-2-en-1-ol.

The most common reagent for this conversion is thionyl chloride (SOCl₂). mdpi.com The reaction of 4-methoxybenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), effectively produces 4-methoxybenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Alternatively, oxalyl chloride ((COCl)₂) can be used, also in the presence of a catalytic amount of DMF. This method is often considered milder and can be advantageous for sensitive substrates. After the reaction, the volatile byproducts and any excess reagent are typically removed under reduced pressure, yielding the crude acyl chloride which can often be used in the subsequent esterification step without further purification. These activation methods are fundamental in facilitating the synthesis of not only the title compound but a wide range of other esters. mdpi.com

| Objective | Reagent | Catalyst | Typical Solvent | Key Outcome |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | None or Dichloromethane | Formation of 4-methoxybenzoyl chloride |

| Acyl Chloride Formation | Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane, Benzene | Milder formation of 4-methoxybenzoyl chloride |

Advanced Reaction Mechanism Studies on Cyclohex 2 En 1 Yl 4 Methoxybenzoate Formation

Detailed Mechanistic Pathways of Allylic Acyloxylation

The formation of Cyclohex-2-en-1-yl 4-methoxybenzoate (B1229959) via allylic acyloxylation of cyclohexene (B86901) is a pivotal transformation that can proceed through various mechanistic routes. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired selectivity.

Radical Intermediates and Reaction Pathways

The allylic acyloxylation of cyclohexene can be initiated through radical pathways, often involving a peroxide oxidant in what is known as the Kharasch-Sosnovsky reaction. The mechanism typically involves the formation of radical intermediates that propagate a chain reaction. rsc.org

The process is initiated by the homolytic cleavage of an oxidant, such as a tert-butyl peroxybenzoate, often facilitated by a metal catalyst like copper. This generates a tert-butoxy (B1229062) radical. This highly reactive radical then abstracts a hydrogen atom from the allylic position of cyclohexene. researchgate.net This abstraction is a key step, as it forms a resonance-stabilized cyclohexenyl radical. researchgate.net

This cyclohexenyl radical is then trapped by a copper(II) carboxylate species, which is formed in the catalytic cycle. This step leads to the formation of a copper(III) intermediate. researchgate.net Reductive elimination from this intermediate yields the final product, Cyclohex-2-en-1-yl 4-methoxybenzoate, and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.net The philicity, or the electrophilic or nucleophilic nature of the radical intermediates, plays a significant role in the selectivity of these transformations. nih.gov

Key steps in the radical pathway:

Initiation: Generation of a reactive radical from an oxidant.

Propagation: Abstraction of an allylic hydrogen from cyclohexene to form a cyclohexenyl radical.

Termination/Product Formation: Reaction of the cyclohexenyl radical with the metal-carboxylate complex to form the final ester product and regenerate the catalyst. researchgate.net

Role of Metal Catalysts in C-H Bond Activation

Metal catalysts are central to activating the otherwise inert C-H bond at the allylic position of cyclohexene. rsc.org Group IX metals, including cobalt, rhodium, and iridium, have shown significant utility in these transformations, often offering complementarity to traditional palladium-catalyzed reactions. rsc.org Copper-based catalysts are particularly common and effective for this type of acyloxylation. researchgate.netrsc.org

The metal's role typically begins with the activation of the peroxide oxidant. For instance, a Cu(I) species can react with a peroxy ester to generate a Cu(II)-carboxylate complex and a tert-butoxy radical. researchgate.net The subsequent C-H activation occurs when this radical abstracts a hydrogen atom from cyclohexene. researchgate.net

Alternatively, some mechanisms propose the formation of a π-allyl metal complex. In such pathways, the metal coordinates to the double bond of the cyclohexene. This coordination facilitates the cleavage of the allylic C-H bond, leading to a metal-bound allyl intermediate. The nucleophilic attack of the carboxylate on this intermediate then yields the product. rsc.org Bimetallic systems, where one metal acts as an anchoring site for the substrate and the other performs the C-H activation, represent an advanced strategy to achieve high site- and stereo-selectivity. snnu.edu.cn

Ligand Effects on Catalytic Performance and Selectivity

The ligands coordinated to the metal center have a profound impact on the catalyst's performance, influencing its reactivity, stability, and selectivity. illinois.edu The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction. illinois.edu For the allylic acyloxylation of cyclohexene, various ligand types have been explored, with significant effects on yield and enantioselectivity.

For example, copper complexes with functionalized bis(pyrazol-1-yl)acetate ligands have been shown to be efficient catalysts for allylic oxidations. researchgate.net The choice of ligand can dramatically decrease reaction times and improve the ratio of alkene to oxidant required. researchgate.net Chiral ligands are essential for achieving enantioselectivity in the reaction, leading to the preferential formation of one enantiomer of the product. The design of these ligands often involves creating a specific three-dimensional environment around the metal center that directs the approach of the reactants. nih.gov

The table below illustrates the impact of different ligand systems on the copper-catalyzed allylic oxidation of cyclohexene.

| Catalyst/Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Source |

| Cu(I) Iodide | tert-butyl 2-iodo benzoperoxoate | 92 | Not Applicable | researchgate.net |

| Copper(II) with functionalized bis(pyrazol-1-yl)acetate | tert-butyl peroxybenzoate | up to 90 | Not Reported | researchgate.net |

| Chiral Heterogeneous Ligands (AL*-i-Pr-SBA-15) on Copper | Perester | up to 95 | up to 96 | researchgate.net |

Stereochemical Control and Asymmetric Induction in Synthesis

Achieving stereochemical control is a primary objective in modern organic synthesis, particularly for producing enantiomerically pure compounds. The synthesis of a specific enantiomer of this compound typically involves the preparation of an enantiomerically enriched precursor, Cyclohex-2-en-1-ol.

Enantioselective Synthesis of Cyclohex-2-en-1-ol Intermediates

The most direct route to enantiomerically pure this compound is through the esterification of an enantiomerically enriched Cyclohex-2-en-1-ol intermediate. Several asymmetric methods have been developed to synthesize this crucial chiral building block from achiral starting materials like cyclohexene oxide or 2-cyclohexen-1-one. orientjchem.orgresearchgate.net These methods include enzymatic kinetic resolution, asymmetric hydrosilylation, and, notably, the enantioselective rearrangement of epoxides using chiral bases. researchgate.netresearchgate.net

A powerful strategy for the enantioselective synthesis of (R)- or (S)-Cyclohex-2-en-1-ol is the desymmetrization of the prochiral starting material, cyclohexene oxide, using a chiral lithium amide base. This process involves an enantioselective deprotonation, where the chiral base selectively removes one of the two enantiotopic protons adjacent to the epoxide ring. The resulting intermediate then undergoes rearrangement to form the allylic alcohol with a high degree of enantioselectivity. researchgate.net

The design of the chiral lithium amide is critical for achieving high enantiomeric excess (ee). These bases are typically derived from chiral secondary amines. The structure of the amine, particularly the steric bulk and conformational rigidity of the chiral substituents, dictates the stereochemical outcome of the deprotonation. researchgate.net For instance, lithium (−)-N,N-diisopinocampheylamide, derived from α-pinene, has proven highly effective in this transformation. researchgate.net The reaction is sensitive to additives; for example, the presence of lithium halides can significantly influence the selectivity of the deprotonation step.

The following table summarizes the effectiveness of various chiral lithium amides in the asymmetric rearrangement of cyclohexene oxide to Cyclohex-2-en-1-ol.

| Chiral Amine Precursor | Product | Yield (%) | Enantiomeric Excess (ee %) | Source |

| (-)-N,N-diisopinocampheyl- amine (DIPAM) | (R)-Cyclohex-2-en-1-ol | 82 | 95 | orientjchem.orgresearchgate.net |

| Polymer Supported Phenylethylamine | (R)-Cyclohex-2-en-1-ol | Not specified | High | researchgate.net |

| Various α-Pinene based amides | (R)-Cyclohex-2-en-1-ol | Not specified | up to 95 | researchgate.net |

This method provides a reliable and highly selective route to the chiral alcohol intermediate, which can then be esterified with 4-methoxybenzoic acid to yield the target compound, this compound, in high enantiomeric purity.

Kinetic Resolution and Asymmetric Hydrosilylation Strategies

The synthesis of enantiomerically pure this compound from a racemic mixture of cyclohex-2-en-1-ol can be approached through kinetic resolution. This technique involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiopure starting material from the product.

One promising strategy is the use of transition metal-catalyzed asymmetric hydrosilylation. In this approach, a chiral catalyst, often based on copper or iridium, facilitates the enantioselective reaction of one enantiomer of the racemic alcohol precursor with a hydrosilane. For instance, a copper-hydride catalyst system, in conjunction with a chiral ligand, can selectively silylate one enantiomer of an allylic alcohol, leaving the other enantiomer unreacted and thus resolved. researchgate.net While not specifically documented for this compound, the high selectivity factors observed for various allylic alcohols suggest its potential applicability. researchgate.netrsc.org

Another powerful method is the iridium-catalyzed kinetic resolution of allylic alcohols via asymmetric hydrogenation. rsc.org This method has demonstrated high selectivity factors for a broad range of allylic alcohols, providing the unreacted enantiomer in high enantiopuric form. rsc.org The subsequent esterification of the resolved cyclohex-2-en-1-ol with 4-methoxybenzoyl chloride would yield the desired enantiomerically pure this compound.

Dynamic kinetic resolution (DKR) represents a more advanced approach, where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For precursors to this compound, a DKR could be achieved by combining a catalyst for the enantioselective reaction with a racemization catalyst. For example, the dynamic kinetic resolution of allylic azides has been achieved through asymmetric dihydroxylation, where a Winstein rearrangement facilitates the racemization. nih.gov Similar strategies could be envisioned for allylic alcohol precursors.

Below is a table summarizing potential kinetic resolution strategies applicable to the synthesis of enantiopure this compound from racemic cyclohex-2-en-1-ol.

| Strategy | Catalyst System (Example) | Principle | Potential Outcome for this compound Synthesis |

| Kinetic Resolution via Asymmetric Silylation | MesCu/(R,R)-Ph-BPE with a hydrosilane researchgate.net | Enantioselective silylation of one enantiomer of cyclohex-2-en-1-ol. | Isolation of one enantiomer of cyclohex-2-en-1-ol, which can then be esterified. |

| Kinetic Resolution via Asymmetric Hydrogenation | Iridium catalyst with a chiral ligand rsc.org | Enantioselective hydrogenation of one enantiomer of cyclohex-2-en-1-ol. | Separation of the desired enantiomer of cyclohex-2-en-1-ol for subsequent esterification. |

| Dynamic Kinetic Resolution | Combination of a resolution catalyst (e.g., lipase (B570770) for acylation) and a racemization catalyst (e.g., a ruthenium complex) | Enantioselective reaction coupled with in situ racemization of the slower-reacting enantiomer. | High-yield synthesis of a single enantiomer of an acylated cyclohex-2-en-1-ol derivative. |

Diastereoselective Control in Related Cycloaddition Reactions

The cyclohexene core of this compound can be constructed through cycloaddition reactions, where diastereoselective control is paramount for establishing the desired relative stereochemistry of substituents. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with high stereocontrol. mdpi.com For instance, the reaction of a substituted 1,3-butadiene (B125203) with a dienophile can generate a cyclohexene derivative. The facial selectivity of the dienophile's approach to the diene, governed by steric and electronic factors of both reactants and any catalysts, determines the diastereoselectivity of the product.

In the context of synthesizing a precursor for this compound, a Diels-Alder reaction could be employed to create a cyclohexene ring with specific substituents that can be later converted to the hydroxyl and subsequently the ester group. The use of chiral auxiliaries or chiral Lewis acid catalysts can induce high levels of diastereoselectivity in these cycloadditions.

Another relevant class of reactions is the [3+2] cycloaddition. While this leads to five-membered rings, related annulation strategies can be used to build more complex cyclic systems. For example, Michael-aldol domino reactions can be used to construct highly substituted cyclohexanones with excellent diastereoselectivity, which can then be further functionalized. nih.govbeilstein-journals.org The diastereoselectivity in these cascade reactions is often governed by Curtin-Hammett kinetics, where the selective cyclization of one of several interconverting intermediates dictates the final product's stereochemistry. nih.gov

The table below outlines strategies for achieving diastereoselective control in cycloaddition reactions relevant to the synthesis of the cyclohexene core of the target molecule.

| Reaction Type | Key Control Elements | Example Application |

| Diels-Alder [4+2] Cycloaddition | Chiral Lewis Acid Catalysts, Chiral Auxiliaries, Steric and Electronic properties of diene and dienophile | Reaction of a chiral diene with a suitable dienophile to form a substituted cyclohexene with high diastereomeric excess. |

| [3+3] Annulation (Michael-Aldol Cascade) | Base catalyst, Substrate control, Curtin-Hammett kinetics nih.gov | Reaction of a trisubstituted Michael acceptor with a β-keto ester to form a polyfunctional cyclohexanone (B45756) with high diastereoselectivity. nih.gov |

| [3+2] Cycloaddition | Steric hindrance, catalyst control | Reaction of tertiary amine N-oxides with substituted alkenes to form bridged systems, where diastereoselectivity is governed by steric factors. nih.gov |

Elucidation of Reaction Mechanisms using Computational Chemistry

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the formation of this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

Density Functional Theory (DFT) Studies of Transition States and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and reaction mechanisms. For the formation of this compound, particularly through a palladium-catalyzed allylic C-H activation or allylic substitution, DFT calculations can provide deep insights.

In a hypothetical palladium-catalyzed synthesis, DFT could be used to model the entire catalytic cycle. This would involve calculating the geometries and energies of all intermediates and transition states. For example, in a palladium-catalyzed allylic esterification, key steps would include the coordination of the palladium catalyst to the cyclohexene, the C-H bond activation to form a π-allylpalladium intermediate, and the subsequent nucleophilic attack by the 4-methoxybenzoate.

DFT studies on similar palladium-catalyzed allylic functionalizations have shown that the nature of the ligand, the solvent, and the nucleophile can significantly influence the energy barriers of the transition states, thereby affecting the reaction rate and selectivity. nih.govresearchgate.netacs.org For the formation of this compound, DFT could be used to predict the most effective ligands for a palladium catalyst to achieve high yield and selectivity.

The following table presents a hypothetical energy profile for a palladium-catalyzed allylic esterification that could be determined using DFT calculations.

| Step in Catalytic Cycle | Description | Relative Free Energy (kcal/mol) - Hypothetical |

| Reactant Complex | Pd(II) catalyst coordinated to cyclohexene | 0.0 |

| Transition State 1 (TS1) | C-H bond activation | +20.5 |

| π-Allylpalladium Intermediate | Formation of the π-allylpalladium complex | +5.2 |

| Transition State 2 (TS2) | Nucleophilic attack of 4-methoxybenzoate | +15.8 |

| Product Complex | Pd(0) coordinated to the product | -10.3 |

| Product Release | Release of this compound and catalyst regeneration | - |

Bond Evolution Theory (BET) Analysis for Electron Density Flow

Bond Evolution Theory (BET) is a computational method that provides a detailed description of the changes in electron density during a chemical reaction. mdpi.comresearchgate.net It combines the topological analysis of the Electron Localization Function (ELF) with Thom's catastrophe theory to visualize the sequence of bond formation and cleavage. mdpi.comnih.gov

For the formation of the ester bond in this compound, BET analysis could reveal the precise mechanism of the nucleophilic attack of the 4-methoxybenzoate on the allylic substrate. It would show how the electron density flows from the oxygen of the carboxylate to the carbon of the cyclohexenyl group, and how the C-O bond is formed. BET can distinguish between a concerted process, where bond formation and cleavage occur simultaneously, and a stepwise process with intermediates.

The analysis partitions the reaction pathway into a series of "structural stability domains" (SSDs), separated by "catastrophes" where the topology of the electron density changes. researchgate.net This provides a more nuanced picture than simply looking at the stationary points on the potential energy surface. For instance, in a cycloaddition reaction to form the cyclohexene ring, BET could show whether the two new sigma bonds are formed synchronously or asynchronously.

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Steps

The deuterium kinetic isotope effect (KIE) is a powerful experimental tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step. researchgate.net It involves comparing the reaction rate of a substrate with that of its deuterated analogue. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of the reaction.

In the context of the formation of this compound, a likely synthetic route is the palladium-catalyzed allylic C-H activation of cyclohexene followed by reaction with 4-methoxybenzoic acid. To determine if the C-H activation is the rate-limiting step, a KIE study could be performed using deuterated cyclohexene.

If a significant primary KIE is observed, it would provide strong evidence that the cleavage of the allylic C-H bond is the slowest step in the reaction. dtu.dkmdpi.com This information is crucial for optimizing the reaction conditions, for example, by choosing a catalyst that facilitates this specific step. The magnitude of the KIE can also provide insights into the geometry of the transition state.

The table below shows typical KIE values for palladium-catalyzed allylic C-H functionalization reactions and their interpretation.

| Reaction Type | Substrate | kH/kD | Interpretation | Reference |

| Allylic C-H Alkylation | d2-allylbenzene | 5.5 ± 0.07 | C-H bond is broken in the selectivity-determining step. | dtu.dk |

| Allylic C-H Amination | d2-allylbenzene | 4.7 | C-H activation is involved in the rate-determining step. | dtu.dk |

| Allylic C-H Alkylation | 1,1-d2-1-octene | 3.2 (intramolecular) | C-H activation is both rate-determining and selectivity-determining. | mdpi.com |

These studies on related systems strongly suggest that a KIE experiment would be highly informative for understanding the mechanism of this compound formation via a C-H activation pathway.

Despite a comprehensive search for experimental spectroscopic data for the specific compound "this compound," no publicly available detailed datasets for 1H NMR, 13C NMR, 2D NMR, IR, or mass spectrometry could be located. The search yielded information on related but structurally distinct molecules, which are not suitable for the detailed and specific analysis required by the user's outline.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate and detailed content for each subsection. The necessary experimental data for "this compound" is not present in the accessible scientific literature or spectral databases.

Structural Elucidation and Advanced Spectroscopic Analysis of Cyclohex 2 En 1 Yl 4 Methoxybenzoate

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the three-dimensional arrangement of atoms and molecules in the solid state for Cyclohex-2-en-1-yl 4-methoxybenzoate (B1229959) would be contingent upon its ability to form single crystals suitable for X-ray diffraction analysis. As of the latest literature search, there are no published reports of the successful crystallization of this compound or any subsequent X-ray crystallographic studies.

Should the compound be crystalline, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles, defining its molecular conformation. Furthermore, it would reveal the packing of molecules within the crystal lattice, governed by intermolecular interactions. For comparison, related but more complex cyclohexene (B86901) derivatives have been studied, such as 5-[(benzoyloxy)methyl]-5,6-dihydroxy-4-oxocyclohex-2-en-1-yl benzoate (B1203000), where the cyclohexenone ring adopts a half-chair conformation. In the absence of experimental data for Cyclohex-2-en-1-yl 4-methoxybenzoate, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆O₃ |

| Formula Weight | 232.27 |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Theoretical and Computational Chemistry Studies on Cyclohex 2 En 1 Yl 4 Methoxybenzoate

Quantum Chemical Investigations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For Cyclohex-2-en-1-yl 4-methoxybenzoate (B1229959), these methods would provide fundamental insights into its preferred three-dimensional structure, bonding characteristics, and spectroscopic behavior.

The geometry of Cyclohex-2-en-1-yl 4-methoxybenzoate would be optimized to find the lowest energy arrangement of its atoms. The cyclohexene (B86901) ring is known to adopt a half-chair conformation to relieve ring strain. lookchem.comprezi.com In this conformation, the substituents on the sp³-hybridized carbon atoms can be in either pseudo-axial or pseudo-equatorial positions.

The 4-methoxybenzoate substituent at the C1 position is sterically demanding. Therefore, it is strongly predicted that the most stable conformer would have this group in the pseudo-equatorial position to minimize steric hindrance with the rest of the ring, a phenomenon well-documented for substituted cyclohexanes. wikipedia.org The optimization calculations would precisely determine bond lengths, bond angles, and dihedral angles for this most stable conformer.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are estimated values based on standard bond lengths and angles for similar structural motifs.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=C (cyclohexene) | 1.34 Å | |

| C-O (ester) | 1.35 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles (°) | ||

| C-O-C (ester) | 118° | |

| O-C=O (ester) | 124° | |

| C-C=C (cyclohexene) | 123° |

The electronic properties of the molecule are dictated by the interplay of its different functional groups. The 4-methoxybenzoate moiety features a methoxy (B1213986) group (-OCH₃), which is a strong electron-donating group by resonance, and a carbonyl group (C=O), which is electron-withdrawing. This push-pull system results in a significant polarization of the aromatic ring and the ester group.

A Molecular Electrostatic Potential (MEP) map would likely show a region of high negative potential (red/yellow) around the carbonyl oxygen of the ester group, indicating its role as a hydrogen bond acceptor. The aromatic ring would exhibit a nuanced electron distribution, with increased electron density ortho and para to the electron-donating methoxy group. The cyclohexene double bond represents another region of high electron density.

Computational methods can accurately predict spectroscopic data, which are crucial for experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts are essential for structural confirmation. Different protons and carbons in the molecule reside in distinct electronic environments, leading to a range of chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are relative to TMS and can vary with solvent.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic (C2-H, C3-H) | 5.7 - 6.1 | 125 - 135 |

| Allylic CH-O (C1-H) | 5.2 - 5.5 | 70 - 75 |

| Allylic CH₂ (C4-H) | 2.0 - 2.4 | 25 - 30 |

| Aliphatic CH₂ (C5,C6-H) | 1.6 - 2.0 | 20 - 28 |

| Aromatic (ortho to -COO) | 7.9 - 8.1 | 131 - 133 |

| Aromatic (ortho to -OCH₃) | 6.9 - 7.1 | 113 - 115 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | 55 - 56 |

| Carbonyl (C=O) | - | 165 - 167 |

Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic vibrational frequencies corresponding to the molecule's functional groups. These theoretical frequencies help in the assignment of experimental IR bands.

Table 3: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic/Olefinic) | Ar-H, C=C-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | C-H | 3000 - 2850 |

| C=O Stretch (Ester) | Ester | 1725 - 1710 |

| C=C Stretch (Olefinic) | Cyclohexene | 1660 - 1640 |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | ~1605, ~1510 |

| C-O Stretch (Ester) | Ester | 1300 - 1100 |

| C-O-C Stretch (Ether) | Methoxy Ether | 1260 - 1240 |

UV-Vis Spectroscopy: The electronic absorption spectrum is primarily determined by the 4-methoxybenzoate chromophore. Quantum calculations would predict the electronic transitions, with the most significant one being a π → π* transition. This transition is expected to result in a strong absorption maximum (λ_max) in the UV region, likely around 255-265 nm, a characteristic feature of p-substituted benzoic acid esters. science-softcon.denist.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment.

While the cyclohexene ring itself is relatively rigid, the molecule possesses flexibility primarily due to rotation around the single bonds of the ester linkage (C1-O and O-C=O). MD simulations would reveal the preferred rotational conformations and the energy barriers between them. In a vacuum or a non-polar solvent, the molecule would explore various conformations, but it is expected to predominantly reside in the lowest-energy state with the substituent in a pseudo-equatorial orientation. The simulations would also capture the vibrational and rotational motions of the methoxy group.

The presence of a solvent can significantly influence the behavior of this compound. MD simulations in explicit solvent (e.g., water, methanol, or a non-polar solvent like hexane) would be highly informative.

Conformation: Polar solvents are expected to form a structured solvation shell around the polar ester and methoxy groups. These solvent-solute interactions could stabilize certain rotational conformers of the ester group that might be less favored in the gas phase. The non-polar cyclohexene part of the molecule would have weaker interactions with polar solvents.

Reactivity: Solvation plays a crucial role in chemical reactions. For instance, in a potential hydrolysis reaction of the ester, polar protic solvents like water can actively participate by stabilizing charged intermediates and transition states through hydrogen bonding. MD simulations can be used to study the local solvent structure around the ester group, providing insights into the initial steps of such reactions. The simulations would likely show water molecules preferentially orienting themselves near the carbonyl oxygen, poised for a potential nucleophilic attack. researchgate.netnih.gov

In Silico Reactivity Prediction and Rational Design

The advancement of computational chemistry has provided powerful tools for predicting the reactivity of complex organic molecules and for the rational design of novel synthetic strategies. For substrates such as this compound, in silico studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding and predicting the outcomes of chemical transformations. These theoretical approaches allow for the detailed examination of reaction mechanisms, transition states, and intermediates at the molecular level, offering insights that are often difficult to obtain through experimental means alone.

Application of Computational Models to Predict Regio- and Stereoselectivity

Computational models are instrumental in predicting the regio- and stereoselectivity of reactions involving allylic esters like this compound. A prominent area of application is in transition-metal-catalyzed reactions, such as the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), which is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The selectivity in these reactions is typically determined during the nucleophilic attack on a π-allyl palladium intermediate, which is formed by the oxidative addition of a Pd(0) catalyst to the substrate. rsc.org Computational analysis, specifically the calculation of transition state (TS) energies, can effectively predict which regioisomer or stereoisomer will be preferentially formed. nih.gove3s-conferences.org

For this compound, a nucleophilic attack can occur at either the C1 or C3 position of the cyclohexenyl ring. These two pathways lead to different regioisomers. Furthermore, if the nucleophile and the catalyst are chiral, multiple stereoisomers can be generated. DFT calculations can model the transition states for each possible pathway. The pathway with the lowest activation energy will correspond to the major product observed experimentally. rsc.org

The origin of stereoselectivity is often traced to subtle non-covalent interactions (NCIs) between the substrate, the catalyst's ligands, and the incoming nucleophile within the transition state structure. rsc.org Computational models can quantify these interactions, such as steric hindrance and hydrogen bonding, to rationalize the observed enantioselectivity. rsc.org For example, in a hypothetical Pd-catalyzed alkylation, the chiral ligand attached to the palladium center creates a chiral pocket that favors one diastereomeric transition state over another, leading to a high enantiomeric excess (ee) of one product.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Alkylation of this compound

| Transition State | Nucleophilic Attack Position | Product Stereochemistry | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-1 | C1 | R | 0.0 | Yes |

| TS-2 | C1 | S | +2.5 | No |

| TS-3 | C3 | R | +4.1 | No |

| TS-4 | C3 | S | +4.8 | No |

This interactive table illustrates a hypothetical energy profile. The transition state with the lowest relative free energy (TS-1) corresponds to the kinetically favored product.

Theoretical Design of Novel Synthetic Pathways and Catalysts

Beyond predicting the outcomes of known reactions, computational chemistry is a powerful tool for the de novo design of novel synthetic pathways and highly efficient catalysts. frontiersin.orgdtic.mil By understanding the mechanistic details and the factors controlling selectivity, chemists can theoretically modify substrates, reagents, or catalysts to achieve desired outcomes. e3s-conferences.org

For instance, if a particular synthetic route for a derivative of this compound is plagued by poor regioselectivity, computational modeling can be employed to design a new catalyst. This process involves screening virtual libraries of ligands to identify candidates that, when complexed with a metal, would sterically or electronically favor the desired reaction pathway. rsc.org Molecular dynamics simulations can further refine these choices by modeling the dynamic behavior of the catalyst-substrate complex in solution. nih.govnih.gov

Table 2: Hypothetical In Silico Screening of Chiral Ligands for Asymmetric Synthesis

| Ligand | Metal Center | Predicted Enantiomeric Excess (% ee) | Key Interaction Identified by NCI Analysis |

| Ligand A (Phos) | Pd | 75% (R) | Minor steric clash with cyclohexenyl ring |

| Ligand B (Phos-Ox) | Pd | 96% (R) | Strong π-stacking with 4-methoxybenzoate group |

| Ligand C (DiAmine) | Ir | 88% (S) | Hydrogen bonding with nucleophile |

| Ligand D (NHC) | Ni | 92% (S) | Favorable steric repulsion directing nucleophile |

This interactive table presents hypothetical results from a computational screening of different catalyst systems. Ligand B is identified as the most promising candidate for achieving high enantioselectivity for the (R)-product in a palladium-catalyzed reaction.

Furthermore, in silico tools can aid in the design of entirely new synthetic pathways by predicting the feasibility of unprecedented reaction steps. frontiersin.org By calculating the thermodynamics and kinetics of a proposed transformation, researchers can assess its viability before committing resources to laboratory experiments. This predictive power accelerates the discovery of new reactions and the development of more efficient and selective syntheses for valuable compounds. e3s-conferences.org

Advanced Synthetic Applications and Chemical Transformations of Cyclohex 2 En 1 Yl 4 Methoxybenzoate

Role as a Chiral Building Block in Natural Product and Drug Synthesis

The utility of enantiomerically pure compounds in the pharmaceutical industry is well-established, as different enantiomers of a drug can exhibit vastly different efficacy and toxicological profiles. nih.gov Chiral building blocks, such as derivatives of cyclohexenol, are fundamental for the asymmetric synthesis of these complex targets. (R)-cyclohexenol, for instance, is a precursor for various medicinally active compounds. orientjchem.org Cyclohex-2-en-1-yl 4-methoxybenzoate (B1229959), by providing access to enantiopure cyclohexene (B86901) derivatives, plays a crucial role in this context. The pharmaceutical industry has a consistently high demand for such chiral intermediates to improve drug efficacy and develop new therapeutic agents. nih.gov

A primary application of Cyclohex-2-en-1-yl 4-methoxybenzoate is as a stable precursor to enantiomerically pure cyclohex-2-en-1-ols. The synthesis of these valuable chiral alcohols can be achieved through a straightforward two-step process starting from the racemic ester.

Hydrolysis: The ester is first hydrolyzed under acidic or basic conditions to yield racemic cyclohex-2-en-1-ol.

Kinetic Resolution: The resulting racemic alcohol is then subjected to enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer at a much faster rate than the other. For example, lipase-catalyzed enantioselective transesterification can effectively separate the enantiomers, yielding one enantiomer as an acetate (B1210297) and the other as the unreacted alcohol, both with high enantiomeric purity. researchgate.net This method provides access to both (R)- and (S)-cyclohex-2-en-1-ol, which are versatile building blocks for further synthesis. orientjchem.orgresearchgate.net

The table below summarizes common enzymatic methods for the resolution of cyclohex-2-en-1-ol.

| Enzyme | Reaction Type | Result | Enantiomeric Excess (ee) | Reference |

| Lipase (B570770) (e.g., from Candida antarctica) | Enantioselective acylation | Separation of (R)- and (S)-cyclohex-2-en-1-ol | Often >95% | researchgate.net |

| Penicillin G amidase (PGA) | Enantioselective hydrolysis | Resolution of related amino-cyclohexene derivatives | up to 99% | researchgate.net |

Chemical Transformations of the Cyclohexene Ring

The cyclohexene ring is the site of numerous chemical transformations, allowing for the introduction of new functional groups and the construction of more complex cyclic systems.

The carbon-carbon double bond in the cyclohexene ring can function as a dienophile in the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of the cyclohexene derivative with a conjugated diene, typically under thermal or Lewis acid-catalyzed conditions, to generate bicyclic adducts. wikipedia.orgmasterorganicchemistry.compraxilabs.com The stereochemistry of the resulting product is highly controlled, making this a reliable method for constructing complex polycyclic frameworks found in many natural products. wikipedia.org

The general scheme for a Diels-Alder reaction involving a cyclohexene derivative is shown below:

Highly reactive dienes, such as 1-amino-3-siloxy dienes, have been shown to react with a wide range of electron-deficient dienophiles under mild conditions to afford corresponding cycloadducts in high yields and with complete regioselectivity. orgsyn.org While the ester group on this compound is not strongly electron-withdrawing, the reaction can still proceed, often requiring catalysis.

The alkene moiety can be transformed into a variety of other functional groups, significantly increasing the molecular complexity. These transformations are fundamental for elaborating the cyclohexene core into more advanced intermediates.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the double bond into an epoxide. This versatile functional group can be opened by various nucleophiles to introduce substituents with defined stereochemistry.

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolytic ring-opening.

Hydrogenation: Catalytic hydrogenation, commonly using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), reduces the double bond to yield the corresponding saturated cyclohexane (B81311) derivative, Cyclohexyl 4-methoxybenzoate.

The table below details these key transformations.

| Transformation | Reagents | Product Functional Group | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | Syn addition |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | Vicinal Diol | Syn addition |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol | Anti addition |

| Hydrogenation | H₂, Pd/C | Alkane | Syn addition |

The allylic positions of the cyclohexene ring (the carbon atoms adjacent to the double bond) are activated and can undergo specific reactions.

Allylic Substitution: One of the allylic positions is already functionalized with the 4-methoxybenzoate ester. The other allylic position can be functionalized, for example, through allylic bromination using N-bromosuccinimide (NBS), which introduces a bromine atom that can subsequently be displaced by nucleophiles.

Allylic Rearrangements: Under certain conditions, the ester group can undergo rearrangement. For example, formal sigmatropic rearrangements can transpose the functionality of an allylic alcohol or its derivatives. chemrxiv.org While not a direct pericyclic reaction of the ester itself, transition-metal catalysis (e.g., with palladium(II) salts) can facilitate the transposition of the ester group to the other allylic position, proceeding through a discrete organometallic intermediate. chemrxiv.org

Modifications of the Ester and Aromatic Moieties

Beyond the cyclohexene ring, both the ester linkage and the 4-methoxybenzoate group offer opportunities for chemical modification.

Ester Modification: The ester group can be readily cleaved via saponification (hydrolysis with a base like NaOH) to produce cyclohex-2-en-1-ol and sodium 4-methoxybenzoate. Alternatively, transesterification with a different alcohol under acidic or basic conditions can be used to swap the 4-methoxybenzoyl group for another ester functionality.

Aromatic Moiety Modification: The 4-methoxybenzoate ring can also be altered. The methoxy (B1213986) group is an electron-donating group, which can direct electrophilic aromatic substitution. Furthermore, the methyl ether can be cleaved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol (B47542) (a 4-hydroxybenzoate (B8730719) derivative). This transformation can be useful for further functionalization or for altering the electronic properties of the molecule. A similar starting material, methyl 3-hydroxy-4-methoxybenzoate, has been shown to undergo modifications such as alkylation and nitration as part of a synthetic route to the drug Gefitinib. mdpi.com

Hydrolysis and Transesterification Reactions

The ester functionality of this compound is a key site for chemical modification, readily undergoing hydrolysis and transesterification reactions under appropriate conditions. These transformations are fundamental in synthetic chemistry for the cleavage of the ester bond to yield the constituent alcohol and carboxylic acid, or to interchange the alkoxy group, respectively.

Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester bond to produce cyclohex-2-en-1-ol and 4-methoxybenzoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, for instance, with sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This irreversible process yields the corresponding carboxylate salt, which requires a subsequent acidic workup to protonate the carboxylate and furnish the carboxylic acid.

Transesterification: This process involves the conversion of the cyclohex-2-en-1-yl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the liberated cyclohex-2-en-1-ol.

The following table summarizes typical conditions for these transformations.

| Reaction | Catalyst/Reagent | Solvent | Typical Conditions | Products |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄ | Water/Dioxane | Reflux | Cyclohex-2-en-1-ol and 4-Methoxybenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH | Water/Ethanol | Room Temp. or Gentle Heating | Cyclohex-2-en-1-ol and Sodium 4-methoxybenzoate |

| Acid-Catalyzed Transesterification | H₂SO₄ or TsOH | Excess R'-OH | Reflux | R'-4-methoxybenzoate and Cyclohex-2-en-1-ol |

| Base-Catalyzed Transesterification | NaOR' or KOR' | R'-OH | Reflux | R'-4-methoxybenzoate and Cyclohex-2-en-1-ol |

Derivatization of the Methoxy Group

The methoxy group on the 4-methoxybenzoate ring offers another site for chemical modification, primarily through ether cleavage to yield the corresponding phenol. This transformation is significant as it unmasks a reactive hydroxyl group, which can then be used for further synthetic elaborations.

The cleavage of the methyl ether is typically achieved using strong acids or Lewis acids. Common reagents for this purpose include hydrogen bromide (HBr), hydrogen iodide (HI), and boron tribromide (BBr₃). The reaction with HBr or HI proceeds via a nucleophilic substitution mechanism where the bromide or iodide ion attacks the methyl group. Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers under milder conditions.

| Reagent | Solvent | Typical Conditions | Product |

| HBr | Acetic Acid or neat | Reflux | Cyclohex-2-en-1-yl 4-hydroxybenzoate |

| HI | Acetic Acid or neat | Reflux | Cyclohex-2-en-1-yl 4-hydroxybenzoate |

| BBr₃ | Dichloromethane | -78 °C to Room Temp. | Cyclohex-2-en-1-yl 4-hydroxybenzoate |

Electrophilic Aromatic Substitution on the 4-Methoxybenzoate Ring

The aromatic ring of the 4-methoxybenzoate moiety in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these substitutions is governed by the directing effects of the two existing substituents: the methoxy group (-OCH₃) and the ester group (-COOR).

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. oneonta.eduwikipedia.org Conversely, the ester group is a deactivating group and is meta-directing because of its electron-withdrawing nature, both through induction and resonance. uci.edu

In a disubstituted benzene (B151609) ring where one group is ortho, para-directing and the other is meta-directing, the position of the incoming electrophile is primarily determined by the more powerfully activating group. In this case, the methoxy group's directing effect will dominate. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (positions 3 and 5 of the benzoate (B1203000) ring).

The following table outlines the expected major products for common electrophilic aromatic substitution reactions on the 4-methoxybenzoate ring of this compound.

| Reaction | Reagents | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Cyclohex-2-en-1-yl 3-nitro-4-methoxybenzoate |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Cyclohex-2-en-1-yl 3-bromo-4-methoxybenzoate |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Cyclohex-2-en-1-yl 3-alkyl-4-methoxybenzoate |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | Cyclohex-2-en-1-yl 3-acyl-4-methoxybenzoate |

Future Directions and Emerging Research Avenues for Cyclohex 2 En 1 Yl 4 Methoxybenzoate

Sustainable and Green Chemistry Approaches in Synthesis

A primary focus of future research will be the alignment of the synthesis of Cyclohex-2-en-1-yl 4-methoxybenzoate (B1229959) with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous materials. mdpi.com

The traditional esterification process to produce Cyclohex-2-en-1-yl 4-methoxybenzoate from cyclohex-2-en-1-ol and 4-methoxybenzoic acid often relies on strong mineral acids, which are corrosive and difficult to separate from the reaction mixture. csic.es Research is shifting towards solid acid catalysts and other heterogeneous systems that are non-corrosive, reusable, and environmentally friendly. mdpi.comresearchgate.net

Potential catalysts that could be explored include:

Modified Clays: Montmorillonite K10 clay modified with phosphoric acid has proven effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org This approach offers the dual benefits of a solid, reusable catalyst and the elimination of volatile organic solvents.

Ion Exchange Resins: Resins like Amberlyst 15 have been successfully used as catalysts for the esterification of benzoic acid. dergipark.org.tr Their porous structure and acidic functional groups provide active sites for the reaction, and they can be easily filtered out for reuse.

Deep Eutectic Solvents (DES): A novel class of solvents, DES can also function as catalysts. A deep eutectic solvent formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has demonstrated high catalytic activity in the esterification of benzoic acid, serving as both the solvent and the catalyst. dergipark.org.tr

Supported Heteropoly Acids: Keggin-type heteropoly acids, such as 12-tungstophosphoric acid supported on materials like zirconia or carbon, are strong solid acid catalysts that can be used in greener processes due to their high activity, selectivity, and reusability. researchgate.net

Potential Environmentally Benign Catalysts for Synthesis

| Catalyst Type | Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Modified Clays | Phosphoric acid modified Montmorillonite K10 | Reusable, enables solvent-free conditions. | Efficient for esterification of various substituted benzoic acids. ijstr.org |

| Ion Exchange Resins | Amberlyst 15 | Easily separable, high thermal stability (up to 120°C). mdpi.com | Effective catalyst for esterification of benzoic and other fatty acids. mdpi.comdergipark.org.tr |

| Deep Eutectic Solvents (DES) | p-TSA:BTEAC | Acts as both solvent and catalyst, biodegradable, low cost. | Showed high conversion rates for benzoic acid esterification. dergipark.org.tr |

| Supported Heteropoly Acids | H₃PW₁₂O₄₀ on Zirconia | Strong solid acids, thermally stable, long catalytic lifetime. researchgate.net | Highly active and selective for various organic transformations, including esterification. researchgate.net |

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Beyond green credentials, the development of novel catalysts is aimed at achieving higher yields and, crucially, greater control over the stereochemistry of the product.

The cyclohex-2-en-1-yl moiety of the target molecule contains a chiral center. The synthesis of a single enantiomer is often desirable, particularly for applications in pharmaceuticals and agrochemicals. Biocatalysis, using isolated enzymes or whole-cell systems, offers an excellent route to high enantioselectivity under mild, environmentally benign conditions. nih.govrsc.org

Future research could focus on lipase-catalyzed kinetic resolution. In this approach, a racemic mixture of cyclohex-2-en-1-ol could be reacted with an activated form of 4-methoxybenzoic acid. A specific lipase (B570770) would selectively catalyze the esterification of one enantiomer of the alcohol, allowing for the separation of the enantiomerically enriched ester (this compound) from the unreacted alcohol enantiomer. nih.gov Enzymes are renowned for their exquisite chemo-, regio-, and stereoselectivity, making them ideal for such asymmetric transformations. nih.govresearchgate.net The development of robust, engineered enzymes could further enhance reaction efficiency and substrate scope. nih.gov

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a third pillar of catalysis alongside metal catalysis and biocatalysis. beilstein-journals.org For the synthesis of this compound, chiral organocatalysts could enable the direct asymmetric esterification of cyclohex-2-en-1-ol. For instance, chiral phosphoric acid derivatives have been shown to promote dehydrative esterifications effectively. organic-chemistry.org Developing a catalyst that can activate the carboxylic acid and control the stereochemical outcome of the alcohol's addition would be a significant advance. Cooperative catalysis, where two different catalysts (e.g., a Lewis acid and a Brønsted base) work in concert, could also be explored to achieve higher reactivity and selectivity than either catalyst could alone.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. ijsetpub.comrjptonline.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgresearchgate.netmedium.com

For this compound, ML models could be trained on large reaction databases to predict the ideal combination of catalyst, solvent, temperature, and reactant ratios to maximize yield and selectivity. acs.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. nih.gov AI algorithms can identify subtle patterns and interactions between reaction components that may not be obvious to a human chemist. youtube.comeurekalert.org As research progresses, AI could be used not just to optimize existing esterification methods but to discover entirely new catalytic systems or reaction pathways for synthesizing the target molecule with unprecedented efficiency and sustainability. ijcce.ac.ir

Applications of AI/ML in the Synthesis of this compound

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Condition Optimization | ML models predict the optimal temperature, solvent, and catalyst concentration from a vast parameter space. beilstein-journals.org | Maximizes product yield and minimizes byproducts, reducing experimental workload. medium.com |

| Catalyst Discovery | AI algorithms screen virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity. | Accelerates the discovery of novel, high-performance catalysts for esterification. researchgate.net |

| Retrosynthesis Planning | AI tools propose novel and efficient synthetic pathways to the target molecule based on learned chemical rules. ijsetpub.comyoutube.com | Uncovers more economical or sustainable routes starting from different precursors. |

| Yield Prediction | Models are trained to forecast the expected yield of a reaction under specific conditions before it is run in the lab. rjptonline.org | Allows chemists to prioritize high-yielding reactions and avoid unpromising pathways. nih.gov |

Exploration of Structure-Reactivity Relationships in Advanced Applications

The unique structural arrangement of this compound, which combines a reactive allylic ester functionality with a conformationally significant cyclohexene (B86901) ring and an electronically influential 4-methoxybenzoyl group, presents a rich landscape for exploring structure-reactivity relationships. Understanding how modifications to each of these components impact the compound's behavior is crucial for its development in advanced applications, ranging from polymer science to asymmetric catalysis and medicinal chemistry.

The reactivity of this molecule can be dissected by considering three primary domains: the cyclohexene ring, the allylic ester linkage, and the 4-methoxybenzoyl moiety.

The Cyclohexene Ring: The double bond in the cyclohexene ring is susceptible to a variety of chemical transformations, including electrophilic additions and cycloaddition reactions. fiveable.me The stereochemistry of such reactions is heavily influenced by the pseudo-chair or twist-boat conformation of the ring. youtube.com The position of the ester group (allylic) dictates that it can influence the facial selectivity of reagents approaching the double bond. Furthermore, substituents on the cyclohexene ring can dramatically alter its reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups on the ring can modulate the nucleophilicity of the double bond. The specific arrangement of functional groups in cyclohexane (B81311) derivatives is extremely important in chemical reactions. worldofmolecules.com The dynamic nature of the cyclohexane ring, including ring-flipping, can also play a significant role in its reactivity by affecting the orientation of reactive substituents. nih.gov

The Allylic Ester: The ester group at the allylic position is a key determinant of the molecule's reactivity. Allylic esters are well-known substrates in a variety of transition metal-catalyzed reactions, often proceeding through the formation of a π-allyl intermediate. acs.org The nature of the metal catalyst and the ligands employed can lead to different reaction outcomes, making this a fertile area for asymmetric synthesis. The stereospecificity of reactions involving allylic benzoates can be substrate-dependent. wwu.edu The efficiency and selectivity of these transformations are highly dependent on the electronic and steric environment around the ester.

The 4-Methoxybenzoyl Moiety: The 4-methoxy group on the benzoate (B1203000) is an electron-donating group, which can influence the electronic properties of the entire molecule. This group increases the electron density on the benzene (B151609) ring and can affect the reactivity of the ester carbonyl group. libretexts.orgpharmaguideline.comlibretexts.org For instance, the electron-donating nature of the methoxy (B1213986) group can impact the stability of intermediates in catalytic cycles. In the context of benzoic acid derivatives, electron-donating substituents generally decrease acidity. libretexts.orgpharmaguideline.com While this is not a direct measure of the ester's reactivity, it reflects the electronic influence of the methoxy group. The 4-methoxybenzyl (PMB) ester is a well-known protecting group for carboxylic acids, highlighting that the ester linkage can be cleaved under specific oxidative or acidic conditions. nih.gov

A systematic exploration of structure-reactivity relationships would involve synthesizing a library of analogues of this compound and evaluating their performance in various advanced applications. For example, in the field of polymer chemistry, modifications to the cyclohexene ring could influence the monomer's reactivity in ring-opening metathesis polymerization (ROMP). In catalysis, altering the electronic nature of the benzoyl group could fine-tune the reactivity of the allylic ester in asymmetric allylic alkylation reactions.

The following interactive data table illustrates a hypothetical exploration of these relationships.

| Structural Modification | Hypothesized Effect on Reactivity | Potential Advanced Application |

| Replacement of 4-methoxy group with a 4-nitro group | Increased electrophilicity of the ester carbonyl; potential for enhanced reactivity in nucleophilic acyl substitution. | Fine-tuning of reactivity in catalytic cycles. |

| Introduction of a methyl group at the 4-position of the cyclohexene ring | Steric hindrance may influence the approach of reagents to the double bond and the allylic position, potentially enhancing stereoselectivity in certain reactions. | Asymmetric catalysis. |

| Saturation of the cyclohexene double bond (Cyclohexyl 4-methoxybenzoate) | Loss of reactivity associated with the double bond and the allylic nature of the ester. | Control experiments in reactivity studies. |

| Replacement of the benzoate with an acetate (B1210297) group | Reduced steric bulk and different electronic properties of the leaving group in allylic substitution reactions. | Probing electronic vs. steric effects in catalysis. |

A deeper understanding of these structure-reactivity relationships, gained through systematic experimental and computational studies, will be instrumental in unlocking the full potential of this compound and its derivatives in the development of novel technologies and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products